molecular formula C20H23N3OS B2684737 5-[(4-tert-butylphenoxy)methyl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 538337-72-3

5-[(4-tert-butylphenoxy)methyl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B2684737
CAS No.: 538337-72-3
M. Wt: 353.48
InChI Key: VAVDIVYQHNOFLZ-UHFFFAOYSA-N
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Description

5-[(4-tert-butylphenoxy)methyl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-tert-butylphenoxy)methyl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Substitution Reactions: The tert-butylphenoxy and methylphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the starting materials and facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the aromatic substituents, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various functional groups such as nitro, halogen, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-[(4-tert-butylphenoxy)methyl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: has several scientific research applications:

    Medicinal Chemistry: The compound’s triazole ring is known for its potential antimicrobial, antifungal, and anticancer properties. Researchers are exploring its use in developing new therapeutic agents.

    Biological Studies: The compound can be used as a probe to study enzyme interactions and biological pathways involving triazole derivatives.

    Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-[(4-tert-butylphenoxy)methyl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with biological targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes or modulating receptor functions. The specific pathways and molecular targets depend on the biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family, known for its broad range of biological activities.

    4-Phenyl-1,2,4-triazole-3-thione: A similar compound with a phenyl group instead of the tert-butylphenoxy group.

    5-Phenyl-1,2,4-triazole-3-thione: Another derivative with a phenyl group at the 5-position.

Uniqueness

5-[(4-tert-butylphenoxy)methyl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: stands out due to its unique combination of substituents, which can impart distinct biological and chemical properties. The presence of both tert-butylphenoxy and methylphenyl groups can enhance its lipophilicity, stability, and potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[(4-tert-butylphenoxy)methyl]-4-(3-methylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c1-14-6-5-7-16(12-14)23-18(21-22-19(23)25)13-24-17-10-8-15(9-11-17)20(2,3)4/h5-12H,13H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVDIVYQHNOFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NNC2=S)COC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

538337-72-3
Record name 5-[(4-TERT-BUTYLPHENOXY)METHYL]-4-(3-METHYLPHENYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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